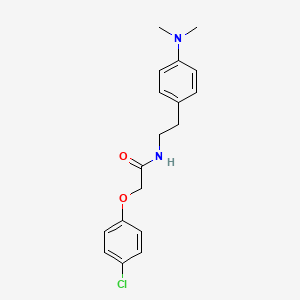

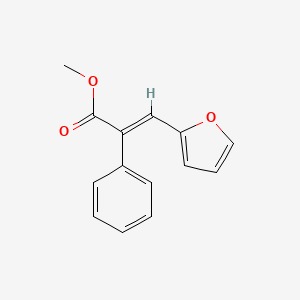

![molecular formula C25H20N4O2S B2644842 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1053086-40-0](/img/structure/B2644842.png)

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide” is a novel 2,3-dihydroimidazo[1,2-c]quinazoline derivative . It is part of a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Scientific Research Applications

Cancer Treatment: Dual PI3K/HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors synergistically enhance the effects of phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer treatment. Researchers have designed novel dual-acting inhibitors by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These compounds exhibit inhibitory activities against both PI3K and HDAC, making them potential anticancer therapeutics .

Epigenetic Changes and HDAC Inhibitors

Epigenetic alterations, including dysregulation of histone deacetylases (HDACs), contribute to cancer initiation and growth. HDAC inhibitors (e.g., vorinostat, belinostat, and panobinostat) have been approved by the FDA for treating specific cancers. These drugs alter gene expression and cell phenotype, making them valuable tools in cancer therapeutics .

Antioxidant Properties

While not directly related to cancer treatment, it’s worth noting that the compound’s derivatives have been evaluated for their antioxidant abilities. Protecting groups added to the free hydroxyl groups of the compound influence its scavenging activity against radicals such as ABTS˙+, DPPH, and galvinoxyl .

Mechanism of Action

The compound acts as a dual inhibitor, targeting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets are significant in the treatment of cancer, as HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors .

Future Directions

The compound represents a novel approach for cancer drug development by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against certain cell lines in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

properties

IUPAC Name |

N-(4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S/c1-16-11-13-18(14-12-16)26-21(30)15-32-25-27-20-10-6-5-9-19(20)23-28-22(24(31)29(23)25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQVCUZIAUWFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2644760.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)

![N-[(4,4-Dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2644769.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644770.png)

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)

![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)